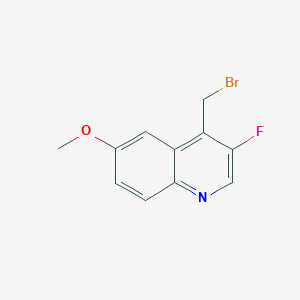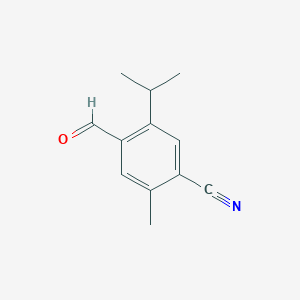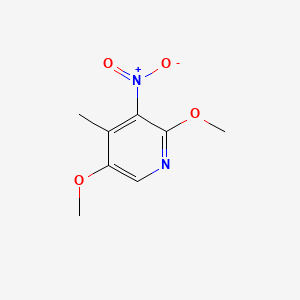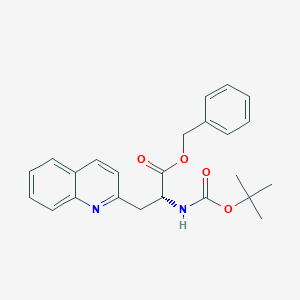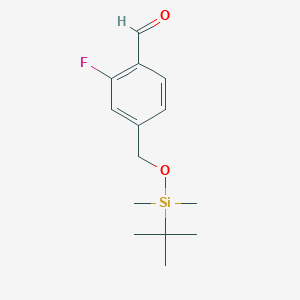![molecular formula C17H16F2N2O B13923768 1-Benzyl-2-[difluoro(phenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13923768.png)
1-Benzyl-2-[difluoro(phenoxy)methyl]-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-[difluoro(phenoxy)methyl]-4,5-dihydro-1H-imidazole is a synthetic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a benzyl group, difluoro(phenoxy)methyl group, and a partially saturated imidazole ring. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-[difluoro(phenoxy)methyl]-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the regioselective 1,3-dipolar cycloaddition of 2H-azirines with nitrones in the presence of trifluoroacetic acid as a catalyst .
Industrial Production Methods: Industrial production of this compound may utilize large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The Suzuki–Miyaura coupling reaction is also a potential method for forming carbon-carbon bonds in the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-[difluoro(phenoxy)methyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and phenoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Saturated imidazole derivatives.
Substitution: Substituted benzyl and phenoxy derivatives.
Scientific Research Applications
1-Benzyl-2-[difluoro(phenoxy)methyl]-4,5-dihydro-1H-imidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-2-[difluoro(phenoxy)methyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and affecting cellular processes. The difluoro(phenoxy)methyl group enhances its binding affinity and specificity for certain targets, making it a potent bioactive molecule .
Comparison with Similar Compounds
- 1-Benzyl-2-[fluoro(phenoxy)methyl]-4,5-dihydro-1H-imidazole
- 1-Benzyl-2-[chloro(phenoxy)methyl]-4,5-dihydro-1H-imidazole
- 1-Benzyl-2-[bromo(phenoxy)methyl]-4,5-dihydro-1H-imidazole
Comparison: 1-Benzyl-2-[difluoro(phenoxy)methyl]-4,5-dihydro-1H-imidazole is unique due to the presence of two fluorine atoms in the phenoxy group, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets compared to its chloro, bromo, and fluoro analogs .
Properties
Molecular Formula |
C17H16F2N2O |
|---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
1-benzyl-2-[difluoro(phenoxy)methyl]-4,5-dihydroimidazole |
InChI |
InChI=1S/C17H16F2N2O/c18-17(19,22-15-9-5-2-6-10-15)16-20-11-12-21(16)13-14-7-3-1-4-8-14/h1-10H,11-13H2 |
InChI Key |
QUNIAOKEWGGYNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=N1)C(OC2=CC=CC=C2)(F)F)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


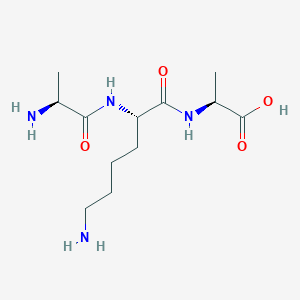
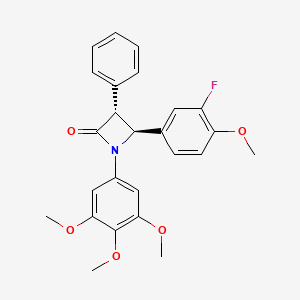
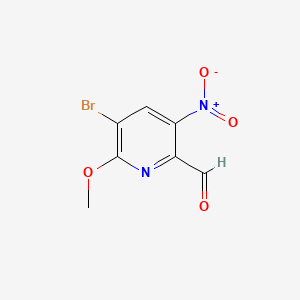
![2,7-Diazaspiro[4.5]decane-7-carboxylic acid, 2-ethyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13923707.png)

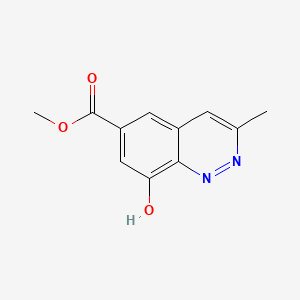
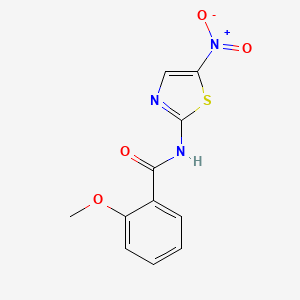

![N-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide](/img/structure/B13923754.png)
